Valeric acid

Description

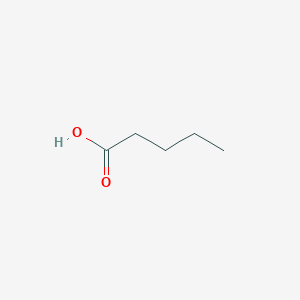

Structure

3D Structure

Properties

IUPAC Name |

pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDZGIKBAWPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2, Array | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | valeric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Valeric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19455-21-1 (potassium salt), 42739-38-8 (ammonium salt), 556-38-7 (zinc salt), 6106-41-8 (hydrochloride salt), 70268-41-6 (manganese(+2) salt) | |

| Record name | Pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021655 | |

| Record name | Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2 °F (-34 °C). Boiling point 365.7 °F (185.4 °C). Flash point 192 °F (88.9 °C). Corrosive to metals and tissue., Liquid; Liquid, Other Solid, Colorless liquid with an unpleasant odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odour | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

365 °F at 760 mmHg (NTP, 1992), 186-187 °C | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

192 °F (NTP, 1992), 96 °C, 205 °F (96 °C) (Open cup), 86 °C c.c. | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 72 °F (NTP, 1992), Freely soluble in alcohol, ether, Soluble in oxygenated solvents., Slightly soluble in carbon tetrachloride, In water, 2.4X10+4 mg/L at 25 °C, 24.0 mg/mL, Solubility in water, g/100ml: 2.4, miscible with alcohol, ether, 1 ml in 40 ml water | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.939 (USCG, 1999) - Less dense than water; will float, 0.939 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.935-0.940 | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/278/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.52 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (Air = 1), Relative vapor density (air = 1): 3.52 | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 108 °F ; 40 mmHg at 226.0 °F; 760 mmHg at 363.9 °F (NTP, 1992), 0.19 [mmHg], Vapor pressure, kPa at 20 °C: 0.02 | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Pentanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

109-52-4 | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valeric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZK92PJM7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-30.1 °F (NTP, 1992), -34.5 °C, -34 °C | |

| Record name | PENTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1683 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Valeric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02406 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | n-PENTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5390 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valeric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0346 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Unearthing Valeric Acid: A Historical and Technical Guide

A deep dive into the mid-19th century discovery of valeric acid, this technical guide illuminates its origins in the medicinal plant Valeriana officinalis and its early synthesis from fusel oil. Primarily aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive historical background, detailed experimental protocols from the era, and a summary of the initial characterization of this significant organic compound.

Discovery and Etymology: From Ancient Herb to Laboratory Bench

This compound, systematically known as pentanoic acid, was first isolated in the mid-19th century from the roots of the valerian plant (Valeriana officinalis)[1]. This perennial herb has a long history in traditional medicine, valued for its sedative and anxiolytic properties. The name "this compound" is a direct tribute to its natural source, the Valerian plant[1]. The initial discovery was a pivotal moment in the burgeoning field of organic chemistry, marking the identification of a key constituent of this medicinally important plant.

While the exact date and individual credited with the absolute first isolation can be difficult to pinpoint from singular sources, the work of German chemist Hermann Fehling in the early 1840s is a significant milestone. His investigations into the components of valerian root led to the characterization of the acidic substance.

Early Isolation and Characterization: Unveiling the Properties of a Novel Acid

The initial methods for extracting and characterizing this compound were rudimentary by modern standards but represented the cutting edge of chemical investigation in the 19th century.

Physicochemical Properties

Early researchers meticulously documented the physical and chemical properties of the newly discovered acid. These initial findings laid the groundwork for its future applications and understanding.

| Property | Observed Value (19th Century) | Modern Value |

| Appearance | Colorless, oily liquid | Colorless liquid |

| Odor | Unpleasant, reminiscent of old cheese or sweat | Pungent, unpleasant |

| Boiling Point | Approximately 174-186°C | 186 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether | 4.97 g/100 mL in water; soluble in organic solvents |

Experimental Protocol: Isolation from Valeriana officinalis Root

The primary method for isolating this compound from its natural source involved steam distillation and subsequent purification. The following protocol is a composite representation of the techniques described in 19th-century chemical literature.

Objective: To isolate this compound from the dried roots of Valeriana officinalis.

Materials:

-

Dried and crushed valerian root

-

Water

-

Soda ash (sodium carbonate) or potash (potassium carbonate)

-

Sulphuric acid

-

Distillation apparatus (retort, condenser, receiving flask)

-

Evaporating dish

Methodology:

-

Maceration and Distillation: The crushed valerian root was macerated with water for several hours. This mixture was then transferred to a retort, and steam was passed through it. The distillate, a milky aqueous solution containing volatile oils and this compound, was collected.

-

Saponification: The collected distillate was treated with a solution of soda ash or potash. This converted the acidic components, including this compound, into their non-volatile sodium or potassium salts.

-

Removal of Volatile Oils: The solution was then evaporated to a smaller volume. This process removed the neutral volatile oils, which did not react with the alkali, through evaporation.

-

Liberation of this compound: The concentrated solution of the valerate salt was allowed to cool. A slight excess of sulphuric acid was then carefully added. This acidification step protonated the valerate anions, liberating the free this compound.

-

Separation and Purification: The liberated this compound, being oily and less dense than the aqueous solution, would form a layer on top. This layer was separated and further purified by fractional distillation.

graph experimental_workflow_isolation {

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

A [label="Crushed Valerian Root + Water"];

B [label="Steam Distillation"];

C [label="Aqueous Distillate\n(this compound + Volatile Oils)"];

D [label="Addition of Soda Ash"];

E [label="Saponification"];

F [label="Solution of Sodium Valerate"];

G [label="Evaporation"];

H [label="Removal of Volatile Oils"];

I [label="Concentrated Sodium Valerate"];

J [label="Acidification with Sulphuric Acid"];

K [label="Liberation of this compound"];

L [label="Separation and Fractional Distillation"];

M [label="Purified this compound"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

G -> I;

I -> J;

J -> K;

K -> L;

L -> M;

}

Caption: Logical relationship in the early synthesis of this compound.

Historical Significance and Future Directions

The discovery and early synthesis of this compound were significant achievements in the history of organic chemistry. These endeavors not only provided a pure source of a naturally occurring compound for further study but also demonstrated the power of chemical synthesis in replicating natural products. The understanding of the relationship between amyl alcohol and this compound was a key step in elucidating the structures of organic compounds and the nature of chemical transformations.

For contemporary researchers, this historical context provides a valuable perspective on the evolution of chemical techniques and the foundational discoveries that underpin modern drug development and organic synthesis. The journey of this compound from a component of a traditional herbal remedy to a well-characterized chemical entity exemplifies the progression of scientific inquiry.

References

Valeric Acid in the Plant Kingdom: A Technical Guide to Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeric acid, also known as pentanoic acid, is a short-chain fatty acid with a growing interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. While most renowned as a product of the gut microbiome, this compound and its derivatives are also naturally present in various plant species. This technical guide provides an in-depth overview of the natural plant sources of this compound, its biosynthesis, and detailed methodologies for its extraction and quantification. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic and commercial potential of this compound from botanical origins.

Natural Plant Sources of this compound

The primary and most extensively documented plant source of this compound is the perennial flowering plant Valeriana officinalis, from which the acid derives its name. The roots and rhizomes of this plant are particularly rich in this compound and its derivatives, which are believed to contribute to the sedative properties of valerian extracts.

Beyond Valeriana officinalis, several other plant species have been reported to contain this compound, although quantitative data for many of these sources remain limited. These include:

-

Gardenia jasminoides (Cape Jasmine): The absolute of its flowers has been found to contain this compound.

-

Artemisia macrocephala (Large-flowered wormwood)

-

Viburnum orientale

-

Ceratonia siliqua (Carob)

-

Mentha gracilis (Scotch spearmint)

Quantitative Data on this compound in Plant Sources

The concentration of this compound and its related compounds can vary significantly depending on the plant species, cultivar, geographical location, and extraction method. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Reference |

| Valeriana officinalis | Aqueous Root Extract | n-Valeric acid | 1.134 | |

| Valeriana officinalis | Root | Valerenic acid | 0.0519 | |

| Valeriana officinalis | Root | Acetoxy valerenic acid | 0.0677 | |

| Gardenia jasminoides | Flower Absolute | This compound | 1.08 |

Biosynthesis of this compound in Plants

While the biosynthesis of this compound is well-studied in microbial systems, detailed pathways specific to plants are less defined. However, a plausible pathway can be inferred from the general principles of fatty acid synthesis in plants. The de novo synthesis of fatty acids in plants occurs in the plastids. The process is initiated from acetyl-CoA, with the key enzymes being acetyl-CoA carboxylase and fatty acid synthase.

Short-chain fatty acids can originate from branched-chain amino acid metabolism, serving as primers for elongation. The biosynthesis of straight-chain fatty acids like this compound likely follows the fatty acid synthase (FAS) pathway, where a C5 acyl-ACP (the intermediate in the synthesis) is released from the cycle before further elongation to longer-chain fatty acids.

Experimental Protocols

Accurate quantification of this compound in plant matrices is crucial for research and quality control. High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed techniques.

Extraction of this compound from Plant Material

A generalized workflow for the extraction and analysis of this compound from plant material is presented below.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This method is suitable for the quantification of this compound and its derivatives, such as valerenic acid, in Valeriana species.

1. Sample and Standard Preparation:

-

Sample Solution: Extract a known weight of dried, powdered plant material (e.g., 1g of Valeriana officinalis root) with a suitable solvent like methanol (e.g., 10 mL) by sonication or maceration. Filter the extract and use the filtrate for application.

-

Standard Solution: Prepare a stock solution of authentic this compound standard (e.g., 1 mg/mL) in methanol. Create a series of working standards of different concentrations by diluting the stock solution.

2. Chromatography:

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A mixture of solvents such as hexane: ethyl acetate: acetic acid (80:20:0.5 v/v/v) can be used for the separation of valerenic acid.

-

Application: Apply the sample and standard solutions as bands onto the HPTLC plate using an automated applicator.

-

Development: Develop the plate in a saturated twin-trough chamber with the mobile phase until the solvent front reaches a desired distance.

-

Drying: Dry the plate after development.

3. Detection and Quantification:

-

Derivatization: For visualization and quantification, the plate can be derivatized with a suitable reagent, such as anisaldehyde-sulphuric acid reagent, followed by heating.

-

Densitometric Scanning: Scan the plate with a densitometer at a specific wavelength (e.g., 700 nm after derivatization for valerenic acid).

-

Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample with the peak areas of the standards from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds like this compound. Derivatization is often required to improve the chromatographic properties of short-chain fatty acids.

1. Sample Preparation and Derivatization:

-

Extraction: Extract the plant material with an appropriate solvent. An internal standard (e.g., deuterated this compound) should be added at the beginning of the extraction process for accurate quantification.

-

Derivatization: The extract containing this compound is subjected to a derivatization reaction to convert the carboxylic acid into a more volatile ester. A common method involves the use of a condensing agent like 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in the presence of an amine.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column (e.g., wax-type) is suitable for the separation of fatty acid esters.

-

Injector: Split/splitless injector, with the temperature set to ensure efficient volatilization (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the compounds of interest. For example, start at a lower temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 240 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification of unknown compounds or Selected Ion Monitoring (SIM) mode for targeted quantification of this compound derivatives for higher sensitivity.

-

3. Quantification:

-

The concentration of the this compound derivative in the sample is determined by comparing its peak area to that of the internal standard and using a calibration curve prepared with derivatized this compound standards.

Conclusion

Valeriana officinalis remains the most significant and well-characterized plant source of this compound. However, other plant species also present potential for the discovery of this and related compounds. The biosynthetic pathway likely follows the general fatty acid synthesis route in plants. For researchers and drug development professionals, the application of robust analytical techniques such as HPTLC and GC-MS is essential for the accurate quantification and quality control of this compound in plant-based products. Further research into the quantitative distribution of this compound across a wider range of plant species and a more detailed elucidation of its biosynthetic pathways in plants will be crucial for unlocking its full therapeutic and commercial potential.

Valeric Acid: A Comprehensive Technical Guide on its Role as a Short-Chain Fatty Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging from the shadow of its more abundant counterparts—acetate, propionate, and butyrate—as a significant microbial metabolite with pleiotropic effects on host physiology.[1] Primarily produced by the anaerobic fermentation of proteins and amino acids by the gut microbiota, this compound acts as a crucial signaling molecule in the gut-brain axis and beyond.[2][3] Its multifaceted roles include the modulation of the immune system, enhancement of intestinal barrier function, neuroprotection, and regulation of metabolic processes.[1][2][4] These effects are primarily mediated through two key mechanisms: agonism of G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43, and the inhibition of Class I histone deacetylases (HDACs).[1][3] This technical guide provides an in-depth overview of the biosynthesis, metabolism, and physiological functions of this compound, with a focus on its quantitative impact, the experimental methodologies used for its study, and the intricate signaling pathways it governs.

Introduction

This compound, also known as pentanoic acid, is a straight-chain saturated fatty acid.[1] While present in lower concentrations in the gut compared to other major SCFAs, its unique physiological functions are gaining increasing attention in the scientific community.[5] Produced by gut commensals like Megasphaera massiliensis, this compound contributes to the complex interplay between the gut microbiome and host health.[6] Its therapeutic potential is being explored in a range of conditions, including inflammatory bowel disease (IBD), neurodegenerative disorders, and metabolic syndrome.[4][7][8]

Biosynthesis and Metabolism

This compound is primarily synthesized in the colon by anaerobic bacteria through a chain elongation process involving the condensation of ethanol and propionate.[1] Ethanol is first oxidized to acetyl-CoA, which then combines with propionyl-CoA to form 3-ketopentanoyl-CoA. Subsequent reduction and conversion steps yield this compound.[1] Once produced, this compound is absorbed by colonocytes, where it can be used as an energy source, or it can enter the portal circulation to be metabolized by the liver.[1] A fraction of this compound escapes hepatic metabolism and reaches the peripheral circulation, allowing it to exert systemic effects.[1]

Quantitative Data

The following tables summarize the quantitative data on this compound concentrations in biological samples and its effects in various experimental models.

Table 1: Concentrations of this compound in Human Biological Samples

| Biological Matrix | Concentration Range | Notes |

| Feces | 0.6 - 3.8 µmol/g | Average concentration of 2.4 µmol/g.[9] |

| Serum | 62.9 ± 15.3 ng/mL | Determined in a healthy population (n=54).[10] |

Table 2: In Vitro Effects of this compound

| Cell Line | Effect | Concentration |

| Caco-2 | Maximum increase in Transepithelial Electrical Resistance (TEER) | 2 mM[2] |

| HT-29 | Toxic to cells, precluding HDAC inhibition measurement | > 2 mM[6] |

| Prostate Cancer Cells | Inhibition of HDAC3 | IC50: 16.6 µM[11] |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of cell proliferation | 5 mM (after 48h)[12] |

Table 3: In Vivo Effects of this compound in Animal Models

| Animal Model | Treatment | Effect |

| Rotenone-induced Parkinson's Disease (Rat) | 40 mg/kg, i.p. for 4 weeks | Prevented upregulation of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[7][13] |

| Hypoxic-Ischemic Brain Injury (Neonatal Rat) | 200 mg/kg/day and 400 mg/kg/day for 5 days | Dose-dependent protective and therapeutic effects on brain damage and neuronal apoptosis.[14] |

| Stress-induced depressive-like behaviors (Mouse) | Gavage administration | Alleviated ferroptosis and suppressed the pro-inflammatory RhoA/Rock1 pathway.[4] |

| Dextran Sodium Sulfate (DSS)-induced Colitis (Mouse) | Replenishment of VA | Resistance to colitis through modulation of macrophage activation and IL-6 production.[15] |

Signaling Pathways

This compound exerts its biological effects through two primary signaling pathways: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G-Protein Coupled Receptor (GPCR) Signaling

This compound is an agonist for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1] GPR41 activation is preferentially stimulated by SCFAs with longer carbon chains, including this compound.[1] These receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades.

-

GPR41 Signaling: Primarily couples to the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the activation of the ERK1/2 signaling pathway via the Gβγ subunit.

-

GPR43 Signaling: Can couple to both Gαi/o and the stimulatory G-protein, Gαq. Gαq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).

Histone Deacetylase (HDAC) Inhibition

This compound is a known inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[3][11] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and the altered expression of various genes.[3] This epigenetic modification is a key mechanism underlying its anti-inflammatory and neuroprotective effects. For instance, HDAC inhibition by this compound can lead to the suppression of pro-inflammatory cytokines like TNF-α and IL-6, and the upregulation of neuroprotective genes such as Brain-Derived Neurotrophic Factor (BDNF).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Quantification of this compound in Fecal Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from standard methods for SCFA analysis.[5][10][16]

-

Sample Preparation:

-

Homogenize 50-100 mg of frozen fecal sample in 1 mL of saturated NaCl solution.

-

Acidify the homogenate to a pH of 2-3 with 5 M HCl.

-

Add an internal standard (e.g., 2-ethylbutyric acid).

-

Extract the SCFAs twice with 1 mL of diethyl ether by vigorous vortexing for 2 minutes, followed by centrifugation at 3000 x g for 10 minutes.

-

Pool the ether layers and dry over anhydrous sodium sulfate.

-

-

Derivatization (Optional but recommended for improved chromatography):

-

Evaporate the ether extract to dryness under a gentle stream of nitrogen.

-

Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

-

Heat at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-FFAP).

-

Employ a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping to 200°C at 10°C/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of the target analytes.

-

In Vivo Administration of this compound in a Mouse Model of Colitis

This protocol is a general guideline for oral gavage administration.[17][18]

-

Animal Model:

-

Use C57BL/6 mice, 8-10 weeks old.

-

Induce colitis by administering 2-3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 5-7 days.

-

-

This compound Preparation:

-

Prepare a stock solution of sodium valerate in sterile saline or water.

-

The typical dosage ranges from 100 to 400 mg/kg body weight.

-

-

Oral Gavage Procedure:

-

Gently restrain the mouse.

-

Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

-

Insert a 20-22 gauge ball-tipped gavage needle into the esophagus.

-

Slowly administer the this compound solution (typically 100-200 µL).

-

Administer daily throughout the DSS treatment period.

-

-

Assessment of Colitis:

-

Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

At the end of the experiment, collect colon tissue for histological analysis and measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., IL-6, TNF-α).

-

Experimental Workflows

Workflow for Fecal SCFA Analysis

Workflow for Assessing Anti-inflammatory Effects of this compound In Vitro

Conclusion

This compound, though a minor component of the total SCFA pool, exhibits potent and diverse biological activities that are of significant interest to researchers and drug development professionals. Its ability to modulate key signaling pathways through GPCR activation and HDAC inhibition underscores its potential as a therapeutic agent for a variety of diseases. The data and protocols presented in this guide provide a solid foundation for further investigation into the physiological roles of this compound and its applications in human health. Future research should focus on elucidating the specific downstream targets of this compound-mediated signaling and conducting well-controlled clinical trials to validate its therapeutic efficacy.

References

- 1. This compound: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis | MDPI [mdpi.com]

- 2. Effects of valerate on intestinal barrier function in cultured Caco-2 epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyric acid and this compound attenuate stress-induced ferroptosis and depressive-like behaviors by suppressing hippocampal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Improved Validated Method for the Determination of Short-Chain Fatty Acids in Human Fecal Samples by Gas Chromatography with Flame Ionization Detection (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and this compound | PLOS One [journals.plos.org]

- 7. This compound Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Targets of this compound: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Protective effects of valproic acid against hypoxic-ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of Stool Sampling on a Routine Clinical Method for the Quantification of Six Short Chain Fatty Acids in Stool Us… [ouci.dntb.gov.ua]

- 17. research.sdsu.edu [research.sdsu.edu]

- 18. iacuc.wsu.edu [iacuc.wsu.edu]

Valeric Acid: A Comprehensive Technical Guide on its Physiological Functions in Humans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valeric acid, a five-carbon short-chain fatty acid (SCFA), is emerging as a significant modulator of human physiology. Primarily produced by the gut microbiota through the fermentation of dietary fibers, this compound exerts a wide range of systemic effects, influencing metabolic, neurological, and immunological pathways. Its mechanisms of action are multifaceted, involving the inhibition of histone deacetylases (HDACs) and the activation of free fatty acid receptors (FFARs). This technical guide provides an in-depth overview of the physiological functions of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this microbial metabolite.

Introduction

This compound, also known as pentanoic acid, is a saturated fatty acid that has garnered increasing attention for its diverse biological activities.[1] Historically associated with the valerian root, it is now understood to be a key product of anaerobic bacterial fermentation in the human colon.[2] As a member of the SCFA family, alongside acetate, propionate, and butyrate, this compound contributes to the intricate communication network between the gut microbiome and the host.[1] Its ability to influence host physiology is attributed to two primary mechanisms: acting as an epigenetic modifier through the inhibition of HDACs and as a signaling molecule by activating G protein-coupled receptors GPR41 (FFAR3) and GPR43 (FFAR2).[3][4] This guide delves into the core physiological functions of this compound, providing the technical details necessary for its advanced study and potential therapeutic development.

Biosynthesis and Metabolism

This compound is primarily synthesized in the gut by anaerobic bacteria, such as Clostridia and Megasphaera massiliensis, through the fermentation of indigestible carbohydrates.[2] One of the key biosynthetic routes involves the condensation of ethanol and propionate.[5] Once produced, this compound is absorbed by colonocytes, where it can be used as an energy source. A significant portion enters the portal circulation and is transported to the liver for further metabolism.[5]

Molecular Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

This compound is a potent inhibitor of class I histone deacetylases (HDACs).[3][6] By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin structure and influencing the transcription of various genes.[7] This epigenetic modification underlies many of its anti-cancer, anti-inflammatory, and neuroprotective effects.[3][6]

Free Fatty Acid Receptor (FFAR) Activation

This compound acts as an agonist for GPR41 and GPR43, which are expressed on various cell types, including enteroendocrine cells, immune cells, and adipocytes.[4][8] Activation of these receptors initiates downstream signaling cascades that modulate immune responses, hormone secretion, and metabolic processes.[4][8]

Physiological Functions and Therapeutic Potential

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various preclinical models. In a rat model of Parkinson's disease, treatment with this compound led to a notable reduction in the levels of pro-inflammatory cytokines in the midbrain.[3] Furthermore, in a murine model of ulcerative colitis, this compound administration was associated with a decrease in the inflammatory cytokine interleukin-6 (IL-6).[5]

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in models of neurodegenerative diseases. In a rotenone-induced rat model of Parkinson's disease, this compound treatment protected dopaminergic neurons, reduced oxidative stress, and suppressed neuroinflammation.[3]

Anti-Cancer Activity

This compound exhibits anti-cancer properties, particularly in liver cancer. It has been shown to inhibit the proliferation of various cancer cell lines and reduce tumor burden in mouse models.[6] This anti-neoplastic activity is linked to its function as an HDAC inhibitor.[6]

Quantitative Data

The following tables summarize key quantitative data regarding the physiological effects of this compound.

Table 1: HDAC Inhibition by this compound in Liver Cancer Cell Lines

| Cell Line | IC50 (mM) at 72h | Reference |

| SNU-449 | 1.615 | [6] |

| Hep3B | 1.442 | [6] |

| HepG2 | 0.946 | [6] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound in a Rat Model of Parkinson's Disease

| Cytokine | Control (pg/mg protein) | Rotenone-treated (pg/mg protein) | Rotenone + this compound (40 mg/kg) (pg/mg protein) | Reference |

| TNF-α | ~20 | ~85 | ~35 | [3] |

| IL-1β | ~15 | ~60 | ~25 | [3] |

| IL-6 | ~25 | ~90 | ~40 | [3] |

Note: Values are approximated from graphical data presented in the cited reference.

Table 3: Potency of this compound on GPR41

| Receptor | Assay | EC50 (µM) | Reference |

| GPR41 | PYY Secretion | 142 | [4] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways of this compound.

Figure 1. this compound signaling through HDAC inhibition.

Figure 2. this compound signaling via FFAR activation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound in Fecal Samples by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is adapted from standard methods for SCFA analysis.[9]

Materials:

-

Fecal samples

-

Internal standard (e.g., 2-ethylbutyric acid)

-

5 M HCl

-

Acetonitrile:water (50:50, v/v)

-

GC-FID system with a suitable column (e.g., Agilent J&W GC Column DB-FFAP)

Procedure:

-

Sample Preparation: Homogenize a known weight of fecal sample. Spike with the internal standard to a final concentration of 1000 ppm.

-

Extraction: Perform an aqueous extraction of the homogenized fecal sample.

-

Acidification: Acidify the extract with 5 M HCl.

-

GC-FID Analysis:

-

Inject 1 µL of the acidified extract in pulsed split injection mode.

-

Set the injection temperature to 300 °C.

-

Use helium as the carrier gas at a flow rate of 1.7682 mL/min.

-

Program the oven temperature as follows: initial temperature of 100 °C, ramp up to 250 °C at 20 °C/min, and hold for 0 minutes.

-

The total run time is approximately 10 minutes.

-

-

Quantification: Prepare a six-point calibration curve using standards of known concentrations (5 to 2000 ppm). Quantify the this compound concentration in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Figure 3. Workflow for GC-FID quantification of this compound.

In Vitro HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is based on commercially available colorimetric HDAC activity assay kits.[10][11]

Materials:

-

Nuclear extracts from cells or purified HDAC enzyme

-

This compound or other test inhibitors

-

HDAC substrate-coated microplate

-

Assay buffer

-

Antibody specific for acetylated histones

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Colorimetric substrate for the enzyme

-

Stop solution

-

Microplate reader

Procedure:

-

Enzyme Reaction:

-

To the HDAC substrate-coated wells, add assay buffer, nuclear extracts or purified HDAC enzyme, and the test inhibitor (this compound).

-

For the control wells, add the enzyme without the inhibitor. For blank wells, add only the assay buffer.

-

Incubate the plate at 37°C for 45-60 minutes.

-

-

Detection:

-

Wash the wells with wash buffer.

-

Add the primary antibody that recognizes the remaining acetylated substrate and incubate at room temperature for 60 minutes.

-

Wash the wells and add the enzyme-conjugated secondary antibody. Incubate at room temperature for 30 minutes.

-

Wash the wells and add the colorimetric substrate. Incubate at room temperature for 2-10 minutes, protected from light.

-

-

Measurement:

-

Add the stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Calculation: The HDAC activity is inversely proportional to the color intensity. Calculate the percentage of inhibition by comparing the absorbance of the inhibitor-treated wells to the control wells.

Figure 4. Workflow for in vitro HDAC activity/inhibition assay.

GPR41/GPR43 Activation Assay (Calcium Flux Assay)

This is a general protocol for a calcium flux assay to measure the activation of Gq-coupled GPCRs like GPR43.[2][12]

Materials:

-

Cells expressing the target receptor (GPR41 or GPR43)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound or other test compounds

-

Reference agonist

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed the cells expressing GPR41 or GPR43 in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

-

Calcium Flux Measurement:

-

Place the plate in the fluorescence plate reader.

-

Record a baseline fluorescence for 10-20 seconds.

-

Automatically add the test compound (this compound) or reference agonist to the wells.

-

Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

-

-

Data Analysis: The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence. Dose-response curves can be generated to determine the EC50 of this compound.

Figure 5. Workflow for GPR41/GPR43 calcium flux assay.

In Vivo Model of Ulcerative Colitis

A common model for inducing ulcerative colitis in mice is through the administration of dextran sodium sulfate (DSS).[5][13]

Materials:

-

C57BL/6 mice

-

Dextran sodium sulfate (DSS)

-

This compound solution for administration (e.g., intraperitoneal injection)

Procedure:

-

Induction of Colitis: Administer 2.5% (w/v) DSS in the drinking water to mice for 5-7 consecutive days.

-

Treatment: During the DSS administration period, treat a group of mice with this compound (e.g., 50 mM, once daily via intraperitoneal injection). A control group should receive a vehicle injection.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice and collect colonic tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).

Conclusion

This compound is a pleiotropic signaling molecule with significant physiological functions in humans. Its ability to act as both an epigenetic modulator and a receptor agonist underscores its potential as a therapeutic agent for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the mechanisms of action and therapeutic applications of this important gut microbial metabolite. Continued investigation into the precise roles of this compound in human health and disease is warranted and holds promise for the development of novel therapeutic strategies.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. benchchem.com [benchchem.com]

- 3. bu.edu [bu.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti‐Inflammatory Effects of Spexin on Acetic Acid‑Induced Colitis in Rats via Modulating the NF‐κB/NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, a Gut Microbiota Product, Penetrates to the Eye and Lowers Intraocular Pressure in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PMC [pmc.ncbi.nlm.nih.gov]